molecular formula C13H12Cl2N4O2S B284102 1-(3,4-Dichlorophenyl)-3-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]urea

1-(3,4-Dichlorophenyl)-3-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]urea

Katalognummer: B284102
Molekulargewicht: 359.2 g/mol
InChI-Schlüssel: GIRJEBVXUOYAJO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3,4-dichlorophenyl)-N’-(5-tetrahydro-2-furanyl-1,3,4-thiadiazol-2-yl)urea is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Eigenschaften

Molekularformel

C13H12Cl2N4O2S

Molekulargewicht

359.2 g/mol

IUPAC-Name

1-(3,4-dichlorophenyl)-3-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]urea

InChI

InChI=1S/C13H12Cl2N4O2S/c14-8-4-3-7(6-9(8)15)16-12(20)17-13-19-18-11(22-13)10-2-1-5-21-10/h3-4,6,10H,1-2,5H2,(H2,16,17,19,20)

InChI-Schlüssel

GIRJEBVXUOYAJO-UHFFFAOYSA-N

SMILES

C1CC(OC1)C2=NN=C(S2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl

Kanonische SMILES

C1CC(OC1)C2=NN=C(S2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-N’-(5-tetrahydro-2-furanyl-1,3,4-thiadiazol-2-yl)urea typically involves the reaction of 3,4-dichloroaniline with a suitable isocyanate derivative of 5-tetrahydro-2-furanyl-1,3,4-thiadiazole. The reaction is usually carried out under controlled conditions, such as in the presence of a base and at a specific temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3,4-dichlorophenyl)-N’-(5-tetrahydro-2-furanyl-1,3,4-thiadiazol-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: As a potential therapeutic agent for various diseases.

    Industry: In the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of N-(3,4-dichlorophenyl)-N’-(5-tetrahydro-2-furanyl-1,3,4-thiadiazol-2-yl)urea involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The exact mechanism would depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to N-(3,4-dichlorophenyl)-N’-(5-tetrahydro-2-furanyl-1,3,4-thiadiazol-2-yl)urea include other thiadiazole derivatives, such as:

  • N-(3,4-dichlorophenyl)-N’-(5-methyl-1,3,4-thiadiazol-2-yl)urea
  • N-(3,4-dichlorophenyl)-N’-(5-phenyl-1,3,4-thiadiazol-2-yl)urea

Uniqueness

The uniqueness of N-(3,4-dichlorophenyl)-N’-(5-tetrahydro-2-furanyl-1,3,4-thiadiazol-2-yl)urea lies in its specific structural features, such as the presence of the tetrahydrofuran ring and the dichlorophenyl group, which may confer unique biological or chemical properties compared to other thiadiazole derivatives.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.